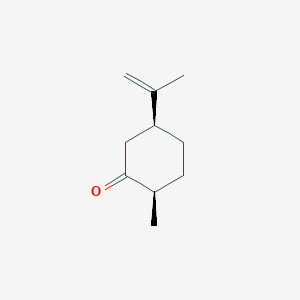

cis-Dihydrocarvone

Description

Historical Context of cis-Dihydrocarvone Studies

The exploration of dihydrocarvone (B1202640) isomers is intrinsically linked to the early investigations of terpenoids found in essential oils. While pinpointing the exact first isolation or synthesis of this compound is challenging, early studies on the reduction of carvone (B1668592), a major constituent of caraway and spearmint oils, invariably led to mixtures of dihydrocarvone diastereomers, including the cis and trans forms.

Initial synthetic efforts were often not stereoselective, yielding mixtures of isomers that were difficult to separate. A notable early method for producing dihydrocarvone involved the acid-catalyzed rearrangement of limonene-1,2-epoxides. google.com However, these early procedures typically produced a mixture of cis- and trans-dihydrocarvones, with the latter often being the major product. google.com The challenge of isolating pure this compound spurred further research into more controlled and selective synthetic methodologies.

Academic Significance and Research Trajectory of this compound

The academic significance of this compound lies predominantly in its utility as a chiral synthon for the synthesis of more complex molecules, particularly other terpenes and natural products. Its specific stereochemistry provides a defined starting point for the construction of stereogenic centers in target molecules. Dihydrocarvone, in general, is a precursor for various biologically relevant compounds. researchgate.net

The research trajectory for this compound has evolved from methods that produce mixtures of isomers to highly selective synthetic strategies. This progression can be broadly categorized as follows:

Early Chemical Reductions: Initial studies focused on the reduction of the carbon-carbon double bond in carvone using various chemical reagents. These methods often lacked stereocontrol, leading to mixtures of cis- and trans-dihydrocarvone. For instance, the reduction of carvone with zinc in a methanol-water mixture is a classic example that affords a mixture of diastereomers. researchgate.net

Catalytic Hydrogenation: The use of metal catalysts for the hydrogenation of carvone offered another route to dihydrocarvone. The selectivity of these reactions was found to be dependent on the catalyst and reaction conditions, with some systems showing a preference for one isomer over the other. For example, hydrogenation of carvone over certain palladium or rhodium catalysts has been investigated, with the product distribution being influenced by the metal and support used. rsc.org

Biocatalysis: A significant advancement in the synthesis of specific dihydrocarvone isomers came with the advent of biocatalysis. The use of whole-cell microorganisms or isolated enzymes (ene-reductases) allows for highly stereoselective reductions of carvone. This approach has been particularly successful in producing specific stereoisomers of dihydrocarvone with high purity, representing a major leap forward in the controlled synthesis of these compounds.

Isomeric Forms and Stereochemical Considerations in this compound Research

Dihydrocarvone possesses two stereogenic centers, giving rise to four possible stereoisomers. These are organized into two pairs of enantiomers, which are diastereomers of each other: the cis-isomers and the trans-isomers. The relative orientation of the methyl group at C2 and the isopropenyl group at C5 determines whether the isomer is cis or trans.

The stereochemistry of dihydrocarvone is crucial as it dictates its physical, chemical, and organoleptic properties. For instance, the different isomers of dihydrocarvone are known to have distinct odors. The precise control of stereochemistry is therefore a primary focus in the synthesis of dihydrocarvone for applications in flavors, fragrances, and as chiral building blocks.

The selective synthesis of this compound requires careful consideration of the synthetic route. The choice of starting material, reagents, and catalysts all play a critical role in determining the stereochemical outcome of the reaction. The development of stereoselective synthetic methods has been a key area of research, enabling access to pure enantiomers of this compound for various applications.

Below are interactive data tables summarizing key aspects of this compound:

Table 1: Physicochemical Properties of Dihydrocarvone Isomers

| Property | This compound | trans-Dihydrocarvone |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol | 152.23 g/mol |

| Boiling Point | Approx. 220-222 °C at 760 mmHg | Varies with specific isomer |

| Density | Approx. 0.928 g/mL at 20 °C | Approx. 0.929 g/mL at 25 °C |

| Refractive Index | n20/D ≈ 1.471 | n20/D ≈ 1.471 |

| Note: Properties can vary slightly between different stereoisomers and sources. |

Table 2: Examples of Synthetic Routes to Dihydrocarvone

| Method | Starting Material | Key Reagents/Catalyst | Typical Product(s) | Reference |

| Chemical Reduction | Carvone | Zn, MeOH/H₂O | Mixture of cis- and trans-dihydrocarvone | researchgate.net |

| Acid-Catalyzed Rearrangement | Limonene-1,2-epoxide (B132270) | Perchloric acid | Mixture of cis- and trans-dihydrocarvone | google.com |

| Catalytic Hydrogenation | Carvone | Pd, Rh, or Ru on Al₂O₃ | Carvomenthone isomers, carvotanacetone (B1241184) | rsc.org |

| Biocatalysis | Carvone | Ene-reductases | Specific stereoisomers of dihydrocarvone | General knowledge |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

3792-53-8 |

|---|---|

Formule moléculaire |

C10H16O |

Poids moléculaire |

152.23 g/mol |

Nom IUPAC |

(2R,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1 |

Clé InChI |

AZOCECCLWFDTAP-BDAKNGLRSA-N |

SMILES |

CC1CCC(CC1=O)C(=C)C |

SMILES isomérique |

C[C@@H]1CC[C@@H](CC1=O)C(=C)C |

SMILES canonique |

CC1CCC(CC1=O)C(=C)C |

Autres numéros CAS |

53796-79-5 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Cis Dihydrocarvone and Its Analogues

Chemical Synthesis Pathways and Mechanistic Investigations

Acid-Catalyzed Rearrangement of Limonene (B3431351) Oxides to cis-Dihydrocarvone

A prominent pathway to this compound involves the acid-catalyzed rearrangement of limonene oxides. This process has seen significant improvements, moving from low-yield procedures to highly efficient and selective transformations. google.com

The initial step in this synthetic route is the epoxidation of limonene. This reaction typically yields a mixture of cis- and trans-limonene-1,2-epoxides. google.com The use of peracetic or perpropionic acid can produce these epoxides in nearly equal ratios with high yields, around 90%. google.com The development of various catalytic systems, including biocatalysis, photocatalysis, and both heterogeneous and homogeneous catalysis, has been explored to improve the diastereoselectivity of this epoxidation step. scielo.org.co For instance, certain enzymatic and coordination compound-based catalysts have demonstrated high selectivity in producing specific isomers of 1,2-limonene oxide. scielo.org.co

The stereochemical outcome of the rearrangement of limonene oxides is highly dependent on the catalyst and the starting epoxide isomer. Lewis acids have proven to be particularly effective in controlling the stereoselectivity of this isomerization. A notable example is the use of lithium perchlorate (B79767) (LiClO₄). When trans-limonene oxide is treated with LiClO₄ in toluene (B28343) at 80–85°C, it selectively rearranges to yield this compound with a high cis-to-trans ratio of 96:4. Conversely, the isomerization of cis-limonene oxide under similar conditions tends to produce trans-dihydrocarvone. Other Lewis acids, such as bismuth triflate, have also been identified as highly active catalysts, enabling the reaction under mild conditions with low catalyst loading. royalsocietypublishing.orgroyalsocietypublishing.org The choice of solvent also plays a role, with tetrahydrofuran (B95107) being identified as a suitable medium for achieving high selectivity towards dihydrocarvone (B1202640). royalsocietypublishing.orgroyalsocietypublishing.org

Table 1: Effect of Lewis Acid Catalysts on Limonene Oxide Rearrangement

| Catalyst | Starting Isomer | Major Product | Selectivity/Yield | Reference |

|---|---|---|---|---|

| LiClO₄ | trans-Limonene oxide | cis-Dihydrocarvone | 96:4 cis:trans ratio | |

| LiClO₄ | cis-Limonene oxide | trans-Dihydrocarvone | High selectivity | |

| Bismuth Triflate | (+)-Limonene oxide | Dihydrocarvone | 57.6% yield | scielo.org.co |

| Silica (B1680970) Alumina | trans-Limonene oxide | Dihydrocarvone | 70% yield | royalsocietypublishing.orgroyalsocietypublishing.org |

| Silica Alumina | cis-Limonene oxide | Cyclopentanecarboxaldehyde | 77% yield | royalsocietypublishing.orgroyalsocietypublishing.org |

The mechanism of the acid-catalyzed rearrangement of limonene oxide proceeds through the formation of carbocation intermediates. scirp.org The opening of the epoxide ring, facilitated by an acid catalyst, leads to a tertiary carbocation. niscpr.res.in This intermediate can then undergo various rearrangements, including hydride shifts and alkyl migrations, to form different products. royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net Computational studies have been employed to understand the energetic barriers associated with these different pathways. For instance, the formation of carvenone, a common side product, involves hydrogen elimination to generate an endocyclic double bond.

Experimental studies have focused on the kinetics and product distribution under various conditions. The strength of the acid catalyst significantly influences the product composition. researchgate.netdntb.gov.ua Strong Brønsted acids tend to favor the formation of carveols through the formation of an allylic alcohol, while Lewis acids predominantly yield ketones like dihydrocarvone. researchgate.netdntb.gov.ua The reaction kinetics are often first-order with respect to the monomer concentration. researchgate.netresearchgate.net The water content of the catalyst system can also impact selectivity, with the presence of water potentially leading to the formation of limonene diol as a hydration byproduct. researchgate.netdntb.gov.ua

Catalytic Hydrogenation of Carvone (B1668592) for this compound Synthesis

An alternative and widely used method for synthesizing dihydrocarvone is the catalytic hydrogenation of carvone. This approach offers a direct route to the desired product by reducing the carbon-carbon double bond in the cyclohexene (B86901) ring.

Heterogeneous catalysts are frequently employed for the hydrogenation of carvone due to their ease of separation and potential for reuse. researchgate.net A variety of metal catalysts and supports have been investigated to optimize the conversion and selectivity.

Palladium on Carbon (Pd/C) is a common catalyst for this transformation. However, the hydrogenation of carvone over palladium-based catalysts can sometimes be nonselective, leading to a mixture of products including carvotanacetone (B1241184) and the fully saturated carvomenthone. researchgate.netrsc.org The reaction conditions, such as solvent and hydrogen pressure, can be tuned to favor the formation of dihydrocarvone.

Gold-based catalysts have also shown promise. For example, gold supported on titania (Au/TiO₂) has demonstrated high activity and selectivity for the hydrogenation of the conjugated endocyclic double bond of carvone, preferentially forming trans-dihydrocarvone. mdpi.com The support material plays a crucial role in the catalytic activity, with metal oxides often showing higher activity than carbon supports due to the presence of acid sites that can adsorb the carvone molecule. bakhtiniada.ruidexlab.com

Reduction with Zinc and Acetic Acid provides another route to dihydrocarvone. wikipedia.orgchegg.com This method, which resembles a Clemmensen reduction, selectively reduces the α,β-unsaturated ketone system in carvone to the corresponding saturated ketone. reddit.comreddit.com

Table 2: Heterogeneous Catalytic Systems for Carvone Hydrogenation

| Catalyst System | Major Product(s) | Key Findings | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Dihydrocarvone, Carvomenthol, Carvomenthone | Can be nonselective; product distribution is condition-dependent. | researchgate.net |

| Gold on Titania (Au/TiO₂) | trans-Dihydrocarvone | High activity and stereoselectivity towards trans-isomer. | mdpi.com |

| Rhodium on Alumina (Rh/Al₂O₃) | Carvotanacetone, Carvomenthone | High selectivity for carvotanacetone in supercritical CO₂. | researchgate.net |

| Zinc/Acetic Acid | Dihydrocarvone | Selective reduction of the conjugated double bond. | wikipedia.orgchegg.com |

| Palladium on Alumina (Pd/Al₂O₃) | Carvomenthone isomers, Carvacrol | Efficient in supercritical CO₂ for full hydrogenation. | researchgate.netrsc.org |

Stereoselective Hydrogenation Strategies and Diastereomeric Excess Optimization

The catalytic hydrogenation of carvone is a primary method for producing dihydrocarvone. The stereochemical outcome of this reduction is highly dependent on the catalyst and reaction conditions. For instance, the use of palladium on carbon (Pd/C) for the hydrogenation of (R)-Carvone can yield dihydrocarvone. Gold-catalyzed hydrogenation of carvone, however, tends to favor the formation of trans-dihydrocarvone.

Efforts to optimize the diastereomeric excess (de) have explored various approaches. One strategy involves the hydrogenation of carvone oxime, which has shown a significant increase in stereoselectivity towards trans-dihydrocarvone, with a trans:cis ratio of approximately 4.0, compared to the 1.8 ratio observed in direct carvone hydrogenation. researchgate.net Furthermore, biocatalytic approaches using ene-reductases, such as Old Yellow Enzyme, have demonstrated the potential to achieve high enantiomeric excess (>90% ee) in the asymmetric reduction of α,β-unsaturated ketones. The separation of cis- and trans-dihydrocarvone isomers can be achieved through fractional crystallization of their corresponding oximes. orgsyn.org

Alternative Chemical Routes to Dihydrocarvone Isomers

Oxidation of Limonene

The oxidation of limonene presents an alternative pathway to dihydrocarvone. foreverest.netforeverest.net This process can be achieved through various methods, including the use of heterogeneous catalysts like cobalt-based zeolitic imidazolate frameworks (ZIF-67(Co)) with an oxidant such as t-butyl hydroperoxide. mdpi.com While this method can yield carvone, which can then be hydrogenated to dihydrocarvone, direct conversion pathways are also of interest. mdpi.com The initial oxidation of limonene often produces limonene oxide as an intermediate. google.com

Epoxide Reactions with Specific Acid Catalysts

The acid-catalyzed rearrangement of limonene epoxides is a well-established method for producing dihydrocarvone isomers. The choice of acid catalyst significantly influences the product distribution. Strong acids like methanesulfonic acid can lead to dehydration and isomerization products such as p-cymene (B1678584) and carvenone. researchgate.net

However, specific Lewis acids have been shown to selectively produce dihydrocarvone. For example, lithium perchlorate (LiClO4) in toluene can rearrange trans-limonene oxide to yield a high ratio of this compound (96:4 cis:trans). Bismuth triflate has also been identified as a highly active catalyst for the Meinwald rearrangement of (+)-limonene oxide to dihydrocarvone under mild conditions, achieving a 79.8% yield at full conversion. royalsocietypublishing.org Other Lewis acids, such as nickel trifluoromethanesulfonate, have been used to produce iso-dihydrocarvone from epoxy limonene with yields around 80%. google.com The use of silica-supported tungstophosphoric acid as a catalyst can promote the isomerization of cis-(+)-limonene oxide to trans-dihydrocarvone. sigmaaldrich.com

Biocatalytic and Enzymatic Routes to this compound

Biocatalysis offers a green and highly selective alternative for the production of this compound. These methods utilize whole microbial cells or isolated enzymes to perform specific chemical transformations.

Microbial Bioconversion of S-(+)-Carvone and Related Substrates

Fungal Reduction Systems

Several fungal species have been identified for their ability to selectively reduce S-(+)-carvone to cis-(-)-dihydrocarvone. These biocatalytic systems often operate under mild, aqueous conditions, providing an environmentally friendly production route.

Fusarium equiseti : This fungus has demonstrated high selectivity in the conversion of S-(+)-carvone to cis-(-)-dihydrocarvone. In optimized conditions (pH 5-6, 1.0 g/L dill oil, 24-hour incubation), F. equiseti can achieve a selectivity of 92–96% for cis-(-)-DHC with nearly quantitative conversion. neist.res.in This process can be performed in an organic solvent-free system, producing a hydrosol rich in the desired product. neist.res.in

Penicillium citrinum : This fungus is also capable of reducing carvone isomers. tandfonline.com In the reduction of (4S)-(−)-carvone, P. citrinum produced a mixture of dihydrocarvone isomers. tandfonline.com Specifically, it has been shown to produce an epimeric ratio of 84:16 (cis:trans dihydrocarvone) after 24 hours. neist.res.in

Fusarium oxysporum : This species has been shown to biotransform carvone isomers, leading to a diastereoisomeric excess of dihydrocarvone derivatives. tandfonline.com It has been noted for its potential in the production of various carvone and dihydrocarvone derivatives. tandfonline.comnih.gov

Table 1: Microbial Bioconversion of S-(+)-Carvone to cis-(-)-Dihydrocarvone

| Microorganism | Substrate | Key Parameters | Product Selectivity/Yield | Reference |

| Fusarium equiseti | S-(+)-Carvone (in dill oil) | pH 5-6, 1.0 g/L dill oil, 24h, 28°C | 92-96% cis-(-)-DHC | neist.res.in |

| Ganoderma sessile | S-(+)-Carvone | 0.75 g/L, 18h, pH 3-5, 30°C | 82.7% cis-(-)-DHC | researchgate.netnih.govfigshare.com |

| Penicillium citrinum | (4S)-(-)-Carvone | 24h | 84:16 (cis:trans) | neist.res.intandfonline.com |

| Fusarium oxysporum | Carvone isomers | - | Diastereoisomeric excess | tandfonline.com |

Bacterial Transformations (e.g., Klebsiella sp. O852, Escherichia coli overexpressing ene reductase)

Bacterial systems have been engineered and optimized for the stereoselective reduction of carvone. Recombinant Escherichia coli is a particularly versatile host for overexpressing specific enzymes, such as ene reductases, to achieve desired transformations. For instance, a recombinant E. coli strain engineered to overexpress an enone reductase from Nicotiana tabacum successfully converted S-(+)-carvone, producing dihydrocarvone with a cis-to-trans epimeric ratio of 71:29. neist.res.in This demonstrates the potential of using genetically modified bacteria to control the stereochemical outcome of the reduction. Further research has focused on enhancing the efficiency of these whole-cell biocatalysts by optimizing the expression of ene reductases and co-substrate regeneration systems. nih.govresearchgate.net

Studies have also identified naturally occurring bacteria capable of carvone biotransformation. Klebsiella sp. O852, isolated from decayed navel oranges, has been shown to convert limonene to trans-dihydrocarvone. researchgate.netresearchgate.netnih.gov While the primary product in this case is the trans isomer, the research involved optimizing fermentation parameters such as temperature (36 °C) and incubation time (36 hours) to maximize the yield, reaching up to 1,058 mg/L. researchgate.netresearchgate.net Subsequent genomic analysis of Klebsiella sp. O852 identified seven specific genes responsible for the multi-step conversion of limonene to trans-dihydrocarvone, including several with high carvone reductase activity. nih.gov This genetic insight opens avenues for engineering strains with altered selectivity, potentially favoring the production of the cis isomer.

Algal and Plant-Mediated Biotransformations

In addition to microbial systems, the enzymatic machinery of plants and algae has been harnessed for the biotransformation of carvone. These methods are valued for their alignment with "natural" production processes.

Plant-based biocatalysts, using comminuted material from various vegetables and fruits, have demonstrated the ability to reduce both the carbonyl group and the carbon-carbon double bond of carvone enantiomers. mdpi.com A study utilizing several plant species, including carrot (Daucus carota) and apple (Malus pumila), found that the transformation of (4S)-(+)-carvone predominantly yielded the this compound isomer, (1R, 4S)-dihydrocarvone. mdpi.com In experiments with apple as the biocatalyst, this cis isomer was obtained with 100% diastereomeric excess. mdpi.com Similarly, in vitro cultures of pitaya (Hylocereus undatus) have been used to biotransform carvone enantiomers, although the yield was approximately 17%. nih.govresearchgate.net These processes highlight the rich and often highly selective enzymatic systems present in plant tissues. mdpi.comnih.gov

Marine microalgae have also been screened for their reductive capabilities. In one study, the marine microalga Porphyridium purpureum was used for the reduction of S-(+)-carvone. After five days of incubation with a substrate concentration of 1.0 g/L, it achieved a transformation of approximately 65%, yielding 53% this compound. neist.res.in

Enzymatic Stereoselectivity and Reaction Optimization in Biocatalysis

The success of biocatalytic methods hinges on the high stereoselectivity of the enzymes involved and the careful optimization of reaction conditions to maximize yield and purity.

Role of Enoate Reductases and Other Oxidoreductases in Dihydrocarvone Biosynthesis

Enoate reductases (ERs), also known as ene-reductases, are a key class of flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as the one present in α,β-unsaturated ketones like carvone. nih.govacs.org These enzymes are central to the biocatalytic production of dihydrocarvone, offering excellent specificity and selectivity under mild pH and temperature conditions. nih.govmdpi.com The stereochemical outcome of the reduction is determined by the specific ER used.

Numerous ERs from various sources, including yeasts, bacteria, and plants, have been employed for carvone reduction. nih.govacs.orgmdpi.com For example, a recombinant enoate reductase from Lactobacillus casei (LacER) catalyzed the reduction of (R)-carvone to give (2R,5R)-dihydrocarvone with 99% diastereomeric excess. lookchem.com Similarly, ERs from Nostoc sp. PCC7120, when overexpressed in E. coli, proved to be highly effective for the bio-reduction of (R)-carvone. nih.govresearchgate.netresearchgate.net The reaction often involves the use of nicotinamide (B372718) cofactors like NADH or NADPH as electron donors. tum.denih.gov In addition to ERs, other oxidoreductases such as carbonyl reductases can be involved, which may further reduce the ketone group to a hydroxyl group, leading to the formation of dihydrocarveols. mdpi.comlookchem.com The selection of the biocatalyst is therefore critical to control the chemoselectivity between the reduction of the C=C bond and the C=O group. mdpi.com

Optimization of Bioconversion Parameters (e.g., pH, temperature, substrate concentration, incubation time)

pH: The pH of the reaction medium is critical for enzyme function. For the transformation of S-(+)-carvone by the fungus Fusarium equiseti, the optimal pH was found to be in the range of 5 to 6, with the highest conversion rates (85.7-88.6%) and yields of cis-(-)-dihydrocarvone (78.5-82.2%) observed within this range. neist.res.in Similarly, studies with the mushroom Ganoderma sessile showed optimal conversion at a pH of 3-5. figshare.com

Temperature: Temperature affects the rate of enzymatic reactions and the stability of the biocatalyst. The bioconversion of dill oil by F. equiseti was carried out at 28°C, while the process using G. sessile was optimized at 30°C. figshare.com For Klebsiella sp. O852, the optimal temperature for producing trans-dihydrocarvone was higher, at 36°C. researchgate.netresearchgate.net

Substrate Concentration: High substrate concentrations can lead to toxicity and inhibition of the microbial cells or enzymes, reducing transformation efficiency. For F. equiseti, a dill oil concentration of 1.0 g/L was found to be optimal. neist.res.in When using pure S-(+)-carvone, the best results were achieved at 0.5 g/L. neist.res.in With G. sessile, the optimal substrate concentration was 0.75 g/L, as higher concentrations (≥1.0 g/L) resulted in significant substrate toxicity. figshare.com

Incubation Time: The duration of the biotransformation is optimized to achieve maximum product yield before potential product degradation or further unwanted reactions occur. For F. equiseti, a 24-hour incubation period was sufficient to achieve nearly quantitative conversion (~99%) of S-(+)-carvone. neist.res.in The transformation using G. sessile was faster, with the highest yield of cis-(-)-dihydrocarvone obtained after 18 hours. figshare.com

The table below summarizes the optimized parameters for different biocatalytic systems.

Green Chemistry Principles in Biocatalytic Synthesis of this compound

The biocatalytic production of this compound aligns with several core principles of green chemistry, offering an environmentally sustainable alternative to conventional chemical synthesis. nih.govatiner.grpolimi.it

A key advantage is the use of renewable feedstocks. The starting material, carvone, is a natural monoterpene extracted from essential oils of plants like caraway, dill, and spearmint. mdpi.comnih.gov The biocatalysts themselves, whether microorganisms or plant tissues, are renewable resources. nih.gov

Biocatalytic reactions are performed under mild conditions, typically at or near ambient temperature and pressure, and in aqueous media. nih.govpolimi.it This significantly reduces the energy consumption and eliminates the need for harsh reagents or protecting groups often required in traditional organic synthesis. nih.gov The use of water as a solvent, or even solvent-free systems, minimizes the generation of hazardous waste. neist.res.innih.gov For example, a process using Fusarium equiseti was developed for the organic solvent-free conversion of dill oil, producing an aromatic hydrosol rich in cis-(-)-dihydrocarvone. neist.res.in

Furthermore, the high selectivity (chemo-, regio-, and stereo-) of enzymes like enoate reductases leads to the formation of a specific, highly pure product. nih.govnih.govpolimi.it This high atom economy reduces the formation of byproducts, simplifying downstream processing and purification steps, which in turn decreases waste and resource consumption. neist.res.in The production of flavors and fragrances through biotechnology is often labeled as 'natural', meeting growing consumer demand for sustainable products. neist.res.inresearchgate.net

Occurrence, Isolation, and Advanced Analytical Characterization of Cis Dihydrocarvone in Natural Systems

Distribution and Chemotaxonomic Significance of cis-Dihydrocarvone

This compound is found in the essential oils of several plant species, contributing to their unique chemical profiles and potentially serving as a marker for chemotaxonomic studies.

Methodologies for Isolation and Purification of this compound from Natural Sources

The isolation and purification of this compound from complex essential oil mixtures typically involve a combination of physical separation techniques.

Chromatographic Separation MethodsChromatographic techniques are crucial for achieving high purity this compound. Silica (B1680970) gel column chromatography is widely used, often employing solvent systems such as hexane (B92381):ethyl acetate (B1210297) (9:1) to isolate the compoundbenchchem.com. Preparative column chromatography on silica gel, using various ratios of hexane and ethyl ether or acetone, is also employed to separate this compound from its isomers and other components, achieving purities greater than 99%neist.res.inorgsyn.orgorgsyn.orgmdpi.commdpi.com. Thin-layer chromatography (TLC) is utilized for monitoring the separation process and confirming the purity of the isolated cis-Dihydrocarvonebenchchem.comneist.res.in. Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical tool for identifying and quantifying this compound, distinguishing it from its stereoisomers using retention indices and fragmentation patternsbenchchem.com.

Compound Name List

this compound

trans-Dihydrocarvone

α-Pinene

β-Myrcene

1,8-Cineole

trans-Craveol

β-Bourbonene

β-Caryophyllene

Dill ether (Anethofuran)

α-Phellandrene

Camphor

cis-Limonene oxide

Trans-limonene oxide

Isodihydrocarveol

Neoisodihydrocarveol

Carvenone

Linalool acetate

Δ-Cadinene

Aciphyllene

Linalool

Eugenol

Myristicin

Nerolidol

Elemicin

Apiol

Cis-carvone oxide

Piperitenone oxide

cis-carveol

cis-iso pulegone

α-cadinol

β-elemene

cis-Muurola-4(14),5 diene

Germacrene D

Bicyclogermacrene

Germacrene A

Dillapiole

(E)-Anethole

Carvacrol

(E)-caryophyllene

(E)-β-farnesene

Dehydro-sesquicineole

Valerianol

Epi-α-bisabolol

α-Humulene

Piperitone

Trans-β-caryophyllene

Thujene

Sabinene

β-Pinene

γ-Terpinene

Dimethylstyrene

α-Terpinolene

Cis-Pinene oxide

Cis-Limonene oxide

Trans-Limonen oxide

iso-dihydro carveol (B46549)

Carvyl acetate

cis-Sabinene hydrate (B1144303)

Trans-carvone

(E)-dihydrocarvone

(2R,5R)-5-Isopropenyl-2-methylcyclohexanone

(1R,4R)-trans-(+)-dihydrocarvone

(1S,4R)-(+)-dihydrocarvone

(1R,2R,4R)-dihydrocarveol

(4R)-(–)-carvone

(4S)-(+)-carvone

(R)-(-)-carvone

(S)-(-)-limonene

(R)-(+)-6-methylcyclohex-2-en-1-one

(R)-carvone

D-limonene

(R)-(-)-carvone

(1R, 4R)-trans-(+)-dihydrocarvone

Mechanistic and Theoretical Studies on Cis Dihydrocarvone Reactivity and Transformations

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry serves as a powerful tool to model and predict the reactivity of cis-dihydrocarvone. By simulating molecular interactions and transformations at the quantum level, researchers can explore reaction pathways that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a cornerstone of computational analysis for understanding the isomerization and transformation of terpenoids like this compound. DFT calculations are instrumental in determining the energy barriers and geometries of transition states, which are critical for predicting reaction feasibility and selectivity.

A notable application of DFT is in the study of the isomerization of limonene-1,2-epoxide (B132270), a common precursor to dihydrocarvone (B1202640) isomers. researchgate.net Using DFT, researchers have elucidated the preferred reaction pathways for the conversion of both cis- and trans-limonene epoxide into dihydrocarvone and other products over zeolite catalysts. researchgate.net These calculations reveal that the formation of a carbocation intermediate is the rate-determining step, with a significant activation energy (ΔE‡) of 234 kJ/mol. researchgate.net Following this high-energy step, the subsequent transformation into dihydrocarvone is nearly instantaneous. researchgate.net

The calculations also highlight the energetic differences in the formation of the two diastereomers of dihydrocarvone. The formation of this compound is associated with a much lower activation energy than that of trans-dihydrocarvone, explaining the kinetic preference for the cis isomer under certain catalytic conditions. researchgate.net The B3LYP functional is a commonly employed method for these types of calculations, valued for its balance of computational cost and accuracy in describing organic reaction mechanisms. researchgate.netcore.ac.uk

| Reaction Step | Activation Energy (kJ/mol) |

|---|---|

| Carbocation Formation (Rate-Determining Step) | 234 |

| Formation of cis-Dihydrocarvone | 41.1 |

| Formation of trans-Dihydrocarvone | 162 |

High-level quantum chemistry methods, such as the Gaussian-4 (G4) theory, are employed to accurately calculate the fundamental thermochemical properties of molecules, including this compound. mdpi.comresearchgate.net These methods provide reliable data on gas-phase enthalpies of formation (ΔfH°), standard entropies (S°), and heat capacities, which are essential for a comprehensive thermodynamic analysis of reaction networks. mdpi.comresearchgate.net

For the hydrogenation of carvone (B1668592), a common synthetic route to dihydrocarvone, G4 calculations have been used to determine the enthalpies of formation for all relevant reactants, intermediates, and products. mdpi.com These theoretical values, often corrected against experimental data for similar compounds, allow for the calculation of reaction enthalpies (ΔrH°) and Gibbs free energies (ΔrG°). mdpi.com This analysis has shown that while the hydrogenation reactions to form dihydrocarvone isomers are thermodynamically favorable (i.e., have negative Gibbs energies), the product distribution is ultimately governed by kinetic factors rather than thermodynamic equilibrium. mdpi.com

| Compound | Calculated ΔfH°(g) (kJ·mol⁻¹) | "Corrected" G4 Result (kJ·mol⁻¹) |

|---|---|---|

| Carvone | -165.7 | -158.4 |

| cis-Dihydrocarvone | -273.7 | -266.4 |

| trans-Dihydrocarvone | -279.1 | -271.8 |

| Carveol (B46549) | -202.9 | -195.6 |

| Tetrahydrocarvone | -349.5 | -342.2 |

The synthesis of this compound from precursors like limonene (B3431351) epoxide is a classic example of a reaction proceeding through carbocation intermediates. Theoretical studies focus on mapping the potential energy surface of these rearrangements to understand the factors controlling stereoselectivity.

The acid-catalyzed ring-opening of a limonene epoxide generates a tertiary carbocation. This intermediate can then undergo a series of transformations, including hydride shifts and Wagner-Meerwein rearrangements, to yield various products. The stereochemistry of the starting epoxide is crucial in determining the final product. It has been demonstrated both experimentally and supported by theoretical models that the rearrangement of trans-limonene oxide preferentially yields this compound, while cis-limonene oxide leads to trans-dihydrocarvone.

The choice of catalyst can dramatically influence the stereochemical outcome. For instance, the use of lithium perchlorate (B79767) (LiClO₄) in toluene (B28343) for the isomerization of trans-limonene oxide results in high selectivity for this compound, achieving a cis-to-trans ratio of 96:4. Computational models help explain this high selectivity by analyzing the transition state energies for the different pathways leading to the cis and trans products, revealing the lower energy barrier for the formation of the cis isomer from the specific carbocation generated from the trans-epoxide. core.ac.uk

To understand the intrinsic reactivity of this compound, computational methods are used to analyze its electronic structure. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. aimspress.com

For this compound, the HOMO-LUMO gap has been calculated to be 6.0 eV. researchgate.net This value, when compared to its precursors and other isomers, provides insight into its relative stability and propensity to engage in chemical reactions. The HOMO represents the ability to donate an electron, making it the site for electrophilic attack, while the LUMO represents the ability to accept an electron, indicating the site for nucleophilic attack. aimspress.com

Furthermore, charge analysis, such as Mulliken population analysis, can be performed to determine the partial atomic charges on each atom in the molecule. aimspress.com This analysis identifies the most electron-rich (nucleophilic) and electron-deficient (electrophilic) centers, offering a more detailed map of the molecule's reactivity. For instance, the carbonyl carbon in this compound would be identified as an electrophilic site, while the oxygen atom would be a nucleophilic site.

| Structure | Band Gap (eV) |

|---|---|

| trans-Limonene epoxide | 6.7 |

| Carbocation Intermediate (Int1) | 5.7 |

| Carbocation Intermediate (Int2) | 3.2 |

| trans-Carveol | 6.3 |

| trans-Dihydrocarvone | 6.0 |

| cis-Dihydrocarvone | 6.0 |

Kinetic and Thermodynamic Aspects of this compound Transformations

Investigating the kinetics and thermodynamics of reactions involving this compound provides quantitative data on reaction rates and equilibrium positions, which are vital for optimizing synthetic processes.

Kinetic modeling is a powerful technique to quantitatively describe the complex reaction networks involved in the formation of this compound. This approach involves proposing a reaction mechanism and then deriving a set of rate equations that describe the concentration changes of all species over time.

In the isomerization of limonene-1,2-epoxide over a dendritic ZSM-5 zeolite catalyst, a kinetic model was developed based on a network of eight parallel reactions. researchgate.net By fitting the model to experimental data collected under various conditions (e.g., temperatures from 50-70 °C), the reaction rate constants and activation energies for each step can be determined. researchgate.net The initial model was refined by identifying and neglecting three reactions that had a negligible impact, which improved the statistical reliability of the estimated kinetic parameters, resulting in standard errors below approximately 11%. researchgate.netresearchgate.net

Gibbs Energy and Enthalpy Studies for Reaction Spontaneity and Equilibrium

The spontaneity and equilibrium position of reactions involving this compound are fundamentally governed by thermodynamic principles, primarily changes in Gibbs free energy (ΔG) and enthalpy (ΔH). Quantitative thermodynamic analysis of the reaction network for carvone hydrogenation reveals that all potential reactions, including the formation of dihydrocarvone isomers, possess negative Gibbs free energies. mdpi.comresearchgate.net This indicates that these transformations are thermodynamically feasible across a wide range of temperatures, from ambient to elevated levels. mdpi.comresearchgate.net

For instance, the addition of hydrogen to an alkene, a fundamental step in forming dihydrocarvone from carvone, is a thermodynamically favorable process. The hydrogenation of ethene, as a representative example, has a Gibbs free energy change of -101 kJ·mol⁻¹, signifying a highly exothermic and spontaneous reaction. wikipedia.org In the context of carvone hydrogenation, the equilibrium is largely dictated by the enthalpic term (ΔH), as the entropy contributions (TΔS) are relatively constant and smaller in comparison for all related hydrogenation reactions. mdpi.comresearchgate.net

Computational studies on the isomerization of limonene epoxide have shown that the transformation to carvenone, a related compound, is a highly spontaneous and exothermic reaction. researchgate.net Specifically, the conversion of cis-limonene epoxide to carvenone is associated with a Gibbs free energy change (ΔG°) of -7.0 kJ/mol, favoring its spontaneous formation under acidic conditions. While many reactions in this network are thermodynamically possible, the final product distribution is often under kinetic control rather than thermodynamic control. mdpi.comresearchgate.net

The equilibrium between cis- and trans-dihydrocarvone is also a key consideration. Thermodynamic calculations predict that at equilibrium, trans-dihydrocarvone is the more favored isomer. mdpi.com For example, calculations based on the Gibbs energy for the isomerization reaction (R13 in one study) suggest an expected equilibrium ratio of trans- to this compound of 3.7:1. mdpi.com Furthermore, studies have shown that as the temperature increases, the equilibrium constant for the cis-trans isomerization of dihydrocarvone also increases, shifting the equilibrium further towards the trans isomer. mdpi.comresearchgate.net

Table 1: Thermodynamic Data for Selected Reactions

| Reaction | Gibbs Free Energy (ΔG°) | Enthalpy (ΔH) | Key Finding | Reference |

|---|---|---|---|---|

| cis-Limonene Epoxide to Carvenone | -7.0 kJ/mol | Exothermic | Highly spontaneous transformation. | researchgate.net |

| Ethene Hydrogenation | -101 kJ/mol | Exothermic | General example of thermodynamically favorable hydrogenation. | wikipedia.org |

| Carvone Hydrogenation Network | Negative | - | All reactions are thermodynamically feasible. | mdpi.comresearchgate.net |

| cis-trans Dihydrocarvone Isomerization | - | - | Equilibrium constant increases with temperature. | mdpi.comresearchgate.net |

Influence of Catalyst and Solvent on Reaction Selectivity and Efficiency

The selective synthesis of this compound is highly dependent on the choice of catalyst and solvent, which steer the reaction pathway towards the desired product and away from isomers or byproducts like trans-dihydrocarvone, carveol, and carvenone. mdpi.comrsc.org

For the isomerization of limonene-1,2-epoxide, dendritic ZSM-5 zeolites have proven to be highly active and selective catalysts for producing dihydrocarvone. rsc.orgresearchgate.net Using a dendritic ZSM-5 catalyst in anhydrous ethyl acetate (B1210297), a dihydrocarvone yield of 63% was achieved at 70°C. rsc.org The kinetic studies for this reaction estimated activation energies of 41.1 kJ/mol for the formation of cis-DHC and 162 kJ/mol for trans-DHC, indicating a kinetic preference for the cis isomer under these conditions. researchgate.net

Biocatalysis: Biocatalytic methods offer an environmentally friendly route with high selectivity for this compound. Microbial transformation using fungi such as Fusarium equiseti and Ganoderma sessile can selectively reduce S-(+)-carvone. F. equiseti is particularly efficient, converting S-(+)-carvone to cis-(-)-dihydrocarvone with 92-96% selectivity within 24 hours in an organic solvent-free system. neist.res.in The pH of the reaction medium is a critical parameter in these biotransformations; for F. equiseti, a pH between 5 and 6 is optimal for maximal conversion. neist.res.in Similarly, submerged cultures of G. sessile at 30°C yielded 82.7% cis-(-)-dihydrocarvone within 18 hours. These whole-cell biocatalysis approaches represent a significant advancement in sustainable production, minimizing solvent use and enhancing product purity.

Table 2: Catalyst and Solvent Effects on Dihydrocarvone Synthesis

| Catalyst | Substrate | Solvent | Key Products | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| Au/TiO₂ | Carvone | Methanol | trans-Dihydrocarvone, cis-Dihydrocarvone | 62% total DHC; trans:cis ratio ~1.8:1 | mdpi.comresearchgate.net |

| Dendritic ZSM-5 | Limonene-1,2-epoxide | Anhydrous Ethyl Acetate | cis-DHC, trans-DHC, Carveol | 63% total DHC | rsc.org |

| Fusarium equiseti | S-(+)-Carvone | Water (PDB medium) | cis-(-)-Dihydrocarvone | 92-96% selectivity for cis-DHC | neist.res.in |

| Ganoderma sessile | S-(+)-Carvone | Water (submerged culture) | cis-(-)-Dihydrocarvone | 82.7% yield of cis-DHC |

Biologically Relevant Transformations and Functional Derivatization of Cis Dihydrocarvone

cis-Dihydrocarvone as a Chiral Building Block in Organic Synthesis

The inherent chirality of this compound makes it a valuable synthon for constructing complex molecular architectures. Its functional groups—a ketone and an alkene—allow for a variety of chemical transformations, enabling its incorporation into diverse synthetic pathways.

Synthesis of Complex Terpenoids (e.g., Sesquiterpenes, Diterpenes)

This compound serves as a crucial starting material or intermediate in the synthesis of various complex terpenoids, including sesquiterpenes and diterpenes. Its stereochemistry is instrumental in establishing the correct configurations of chiral centers in these natural products.

Sesquiterpenes: this compound is recognized as a key building block for synthesizing sesquiterpenes smolecule.comsigmaaldrich.comforeverest.net. For instance, it has been employed in the synthesis of α-Cyperone, a sesquiterpenoid known for its potent insecticidal activity sigmaaldrich.com. Furthermore, routes to tetracarbocyclic sesquiterpenoids like artatrovirenols A and B, and daphnenoid A, utilize dihydrocarvone (B1202640) as a precursor to establish their core structures acs.org. The synthesis of 7,11-dihydroxyguaianolides, which are structural motifs found in compounds like thapsigargin, also commences with (+)-dihydrocarvone acs.org.

Diterpenes: In the realm of diterpene synthesis, dihydrocarvone derivatives have also found application. For example, a synthetic strategy for the diterpene (+)-pleuromutilin involved the conversion of dihydrocarvone into (R)-α-methyl cyclohexenone as a key intermediate nih.gov.

Table 1: Complex Terpenoids Synthesized Using this compound

| Target Molecule Class | Specific Compound/Class | Application/Significance | Citation(s) |

| Sesquiterpenes | α-Cyperone | Insecticidal activity | sigmaaldrich.com |

| Sesquiterpenes | Artatrovirenols A & B | Tetracarbocyclic core | acs.org |

| Sesquiterpenes | Daphnenoid A | Tetracarbocyclic core | acs.org |

| Sesquiterpenes | 7,11-Dihydroxyguaianolides | Thapsigargin precursor | acs.org |

| Diterpenes | (+)-Pleuromutilin | Via (R)-α-methyl cyclohexenone | nih.gov |

Precursor for Lactone Derivatives (e.g., Dihydrocarvide, Carvolactone, Epoxylactone)

This compound is a valuable precursor for the synthesis of various lactone derivatives through reactions such as Baeyer–Villiger oxidation. These lactones can possess unique properties and serve as intermediates for further chemical modifications or polymer synthesis.

Dihydrocarvide (DHC): The Baeyer–Villiger rearrangement of dihydrocarvone, including this compound, yields the seven-membered lactone, dihydrocarvide (DHC) rsc.org. This transformation is a significant route to access this specific lactone structure.

Epoxylactone: Oxidation of this compound can lead to the formation of epoxylactones, which have been explored for their potential in copolymerization with other monomers, such as ε-caprolactone, to create cross-linked copolymers with shape memory properties sigmaaldrich.com.

Other Lactones: Biotransformation of dihydrocarvone by microorganisms like Acinetobacter calcoaceticus has been shown to produce lactones, highlighting the biocatalytic potential in lactone synthesis nih.gov. The synthesis of carvolactone has also been reported using this compound as a starting material neist.res.in.

Table 2: Lactone Derivatives Synthesized from this compound

| Lactone Derivative | Synthesis Method/Transformation | Significance/Application | Citation(s) |

| Dihydrocarvide | Baeyer–Villiger rearrangement | Lactone synthesis | rsc.org |

| Epoxylactone | Oxidation | Copolymerization | sigmaaldrich.com |

| Lactones | Microbial Baeyer–Villiger oxidation | Biocatalytic synthesis | nih.gov |

| Carvolactone | Synthesis | Lactone synthesis | neist.res.in |

Applications in Pharmaceutical Intermediate Synthesis

The chiral nature and reactive functional groups of this compound make it a sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stereochemistry is critical for developing enantiomerically pure compounds essential for biological activity.

Chiral Synthon: As a chiral compound, this compound serves as an important intermediate in the synthesis of pharmaceuticals, enabling the production of enantiomerically pure compounds crucial for drug development researchgate.netscientificlabs.co.uksigmaaldrich.comdoria.fiontosight.ai.

Antimalarial Drugs: this compound is utilized in the synthesis of dispiro 1,2,4,5-tetraoxanes, a class of compounds that exhibit potent antimalarial activity sigmaaldrich.com. It is also recognized as a precursor for other pharmaceutically relevant compounds, including antimalarial drugs researchgate.net.

Agrochemicals and Bioactive Compounds: Beyond pharmaceuticals, its utility extends to the synthesis of agrochemicals and other bioactive molecules where precise stereochemistry is required for efficacy .

Table 3: Pharmaceutical Intermediates Synthesized Using this compound

| Pharmaceutical Intermediate/Class | Synthesis Route/Application | Significance | Citation(s) |

| Antimalarial Drugs | Via dispiro 1,2,4,5-tetraoxanes | Potent activity | sigmaaldrich.comresearchgate.net |

| Chiral Pharmaceuticals | General chiral building block | Enantiopurity | researchgate.netsigmaaldrich.com |

| Agrochemicals | General chiral building block | Efficacy | |

| Bioactive Compounds | Precursor for complex molecules | Physiological properties | polimi.it |

Mechanistic Insights into this compound's Antimicrobial Properties

This compound exhibits significant antimicrobial activity, acting against a range of pathogens. Research into its mechanisms of action reveals interactions with cellular components, primarily biological membranes and enzymes.

Antimicrobial Action Mechanisms (e.g., Interaction with Biological Membranes, Enzyme Inhibition)

The antimicrobial effects of this compound are attributed to several proposed mechanisms, often involving disruption of essential cellular functions.

Membrane Disruption: A primary mechanism involves the interaction with and disruption of microbial cell membranes. This compound is believed to partition into the lipid bilayer, altering membrane fluidity and permeability. This can lead to the leakage of intracellular components and ultimately cell lysis smolecule.comelsevier.es. The hydrophobic nature of the compound facilitates these interactions within the membrane's lipid phase .

Synergistic Effects: It is also recognized that the antimicrobial efficacy of compounds like essential oils containing this compound can result from synergistic effects among multiple constituents, rather than a single mechanism elsevier.es.

Efficacy Against Specific Pathogens (e.g., Yeast Fungi, Bacterial Strains)

This compound has demonstrated activity against various microbial species, including both fungi and bacteria, underscoring its potential as a natural antimicrobial agent.

Yeast Fungi: The compound has been identified as a potential growth inhibitor for several yeast fungi. Studies specifically mention its efficacy against Candida albicans, Saccharomyces cerevisiae, and Cryptococcus neoformans researchgate.netmdpi.comuniroma1.it.

Bacterial Strains: this compound exhibits antibacterial properties against various bacterial pathogens. Research has shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pasturella multocida tandfonline.com. It has also shown activity against Clostridium perfringens elsevier.es. While effective against many strains, some studies suggest that Gram-negative bacteria may exhibit greater resistance or reduced susceptibility compared to Gram-positive counterparts uniroma1.ittandfonline.com.

Table 4: Efficacy of this compound Against Specific Pathogens

| Pathogen Type | Specific Pathogen Species | Observed Effect/Activity | Citation(s) |

| Yeast Fungi | Candida albicans | Growth inhibition, effective against sensitive/resistant strains | researchgate.netmdpi.comuniroma1.it |

| Yeast Fungi | Saccharomyces cerevisiae | Growth inhibition | researchgate.netmdpi.com |

| Yeast Fungi | Cryptococcus neoformans | Growth inhibition | researchgate.netmdpi.com |

| Bacteria | Staphylococcus aureus | Growth inhibition, potent antibacterial properties | tandfonline.com |

| Bacteria | Escherichia coli | Growth inhibition, potent antibacterial properties | tandfonline.com |

| Bacteria | Bacillus subtilis | Growth inhibition | tandfonline.com |

| Bacteria | Pasturella multocida | Growth inhibition | tandfonline.com |

| Bacteria | Clostridium perfringens | Antimicrobial activity | elsevier.es |

| Bacteria | Gram-positive bacteria (general) | Growth inhibition | tandfonline.com |

| Bacteria | Gram-negative bacteria (general) | Less effective/resistance observed in some studies | uniroma1.ittandfonline.com |

Controlled Derivatization and Chemical Modification of this compound

Oxidation Reactions and Selective Functionalization

This compound can undergo oxidation reactions to yield a range of oxygenated derivatives, including the reformation of carvone (B1668592) or the formation of lactones. These transformations can be achieved through both chemical and biocatalytic methods, each offering distinct advantages in terms of selectivity and reaction conditions.

Chemical Oxidation: Traditional chemical oxidants can be employed for the functionalization of this compound. For instance, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound to carvone or other oxygenated products smolecule.com. A significant transformation is the Baeyer–Villiger oxidation, which converts the ketone into a lactone. This reaction, when applied to dihydrocarvone, yields dihydrocarvide (DHC), a seven-membered lactone rsc.org. While classical organic peracids can effect this transformation, they are prone to side reactions, such as the epoxidation of the double bond, thereby reducing the selectivity for lactone formation. Greener alternatives, such as Oxone®, have also been reported for Baeyer–Villiger oxidation rsc.org. Further oxidation pathways can lead to the formation of epoxylactones sigmaaldrich.comresearchgate.net or dihydroxylactones, as demonstrated in synthetic routes originating from dihydrocarvone acs.org.

Biocatalytic Oxidation: Enzymatic oxidation offers a highly selective and environmentally benign approach. Baeyer–Villiger monooxygenases (BVMOs) are enzymes capable of catalyzing the Baeyer–Villiger oxidation of ketones to lactones with remarkable stereoselectivity rsc.orgnih.govrsc.org. When applied to dihydrocarvone, BVMOs can produce lactones such as dihydrocarvide rsc.org. Research has shown that the engineering of BVMO active sites can invert or enhance the regioselectivity of these oxidations nih.gov. Beyond lactone formation, biocatalytic systems can also facilitate other oxidative transformations, including hydroxylation reactions and the oxidation of alcohols or aldehydes, expanding the scope of functionalization rsc.org.

Table 5.3.1: Oxidation Reactions of this compound

| Reaction Type | Oxidizing Agent/Enzyme | Product(s) | Key Features / Conditions | Reference(s) |

| Oxidation | KMnO₄, CrO₃ | Carvone, other oxygenated derivatives | Chemical oxidation; potential for side reactions. | smolecule.com |

| Baeyer–Villiger Oxidation | Organic Peracids | Dihydrocarvide (DHC) | Classical method; prone to epoxidation of the double bond. | rsc.org |

| Baeyer–Villiger Oxidation | Oxone® | Dihydrocarvide (DHC) | Greener chemical oxidation method. | rsc.org |

| Baeyer–Villiger Oxidation | BVMOs (Enzymatic) | Dihydrocarvide (DHC), other lactones | High selectivity; enzyme engineering can tune stereoselectivity. | rsc.orgnih.govrsc.org |

| Oxidation | Various | Epoxylactones | Intermediate in polymerization routes. | sigmaaldrich.comresearchgate.net |

| Regioselective Oxidation | Various | Dihydroxylactones | Transformation of hydroxylated precursors derived from dihydrocarvone. | acs.org |

Reduction to Dihydrocarveol (B1210190) Isomers

The carbonyl group of this compound can be reduced to a hydroxyl group, yielding various stereoisomers of dihydrocarveol. This transformation is achievable through both chemical reduction and biocatalytic methods.

Chemical Reduction: Standard chemical reducing agents are effective for converting this compound into dihydrocarveol isomers. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose smolecule.com. These reagents typically reduce the ketone functionality to a secondary alcohol, leading to the formation of dihydrocarveol. It has also been observed that over time, this compound can undergo further reduction to dihydrocarveol isomers neist.res.in.

Biocatalytic Reduction: Biocatalytic reduction offers a route to stereoselectively produce specific dihydrocarveol isomers. Enzymes, particularly ene-reductases, are known to catalyze the reduction of the double bond in related compounds like carvone to dihydrocarvone rsc.orgresearchgate.net. While direct reduction of this compound to dihydrocarveols using enzymes like OYE1 or its variant W116I has been reported, yielding specific stereoisomers such as cis-(2R,5S)- or trans-(2S,5S)-dihydrocarveol rsc.org, the precise mechanism (carbonyl reduction vs. double bond reduction) depends on the enzyme and substrate. However, the formation of alcohols (dihydrocarveols) from dihydrocarvone through reduction is a recognized transformation pathway neist.res.inmdpi.com.

Table 5.3.2: Reduction Reactions of this compound

| Reaction Type | Reducing Agent/Enzyme | Product(s) | Key Features / Conditions | Reference(s) |

| Reduction | NaBH₄, LiAlH₄ | Dihydrocarveol isomers | Chemical reduction of the carbonyl group. | smolecule.com |

| Biocatalytic Reduction | Ene-reductases (e.g., OYE1, W116I) | cis-(2R,5S)- or trans-(2S,5S)-dihydrocarveol | Stereoselective formation of dihydrocarveol isomers. | rsc.org |

| Further Reduction | (Enzymatic/Microbial) | Dihydrocarveol isomers | Observed as a subsequent reaction of this compound over time. | neist.res.in |

Nucleophilic Substitution and Other Derivatization Strategies

Beyond oxidation and reduction, this compound can be modified through nucleophilic substitution reactions, rearrangements, and other functionalization strategies, allowing for the introduction of new carbon-carbon bonds or ring systems.

Nucleophilic Substitution: The carbonyl group in this compound is susceptible to nucleophilic attack. Reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the substitution of the carbonyl oxygen with a carbon nucleophile, forming tertiary alcohols or other functionalized derivatives smolecule.com. These reactions are fundamental for extending the carbon skeleton of the molecule.

Rearrangements and Other Derivatizations: As mentioned previously, the Baeyer–Villiger rearrangement transforms this compound into the lactone dihydrocarvide rsc.org. This represents a significant structural modification. Other derivatization strategies include deacylative homolysis of the ketone's C(sp³)–C(sp²) bonds, a process that can be achieved through methods involving ozonolysis and subsequent metal-mediated peroxide cleavage nih.govnih.gov. These reactions fragment the molecule, allowing for the introduction of new functional groups or the formation of smaller, functionalized units. Furthermore, the carbonyl group can be derivatized through reactions like hydrazination and hydrazonation rsc.org. The alkene moiety within this compound also presents opportunities for functionalization, such as epoxidation, dihydroxylation, or hydroboration rsc.org, which can then serve as handles for subsequent transformations.

Emerging Research Directions and Advanced Methodologies for Cis Dihydrocarvone Studies

Development of Novel Catalytic Systems for Stereoselective Synthesis

The stereoselective synthesis of cis-Dihydrocarvone remains a key area of research, aiming to control the formation of specific stereoisomers with high enantiomeric and diastereomeric excess. Traditional chemical synthesis often involves the hydrogenation of carvone (B1668592) or the rearrangement of limonene (B3431351) oxides. Recent advancements focus on developing novel catalytic systems that offer improved selectivity and greener reaction conditions.

Heterogeneous Catalysis: Gold (Au) catalysts supported on metal oxides like TiO₂ have shown promise for the selective hydrogenation of carvone and carvone oxime to dihydrocarvone (B1202640). For instance, a 1.9 wt.% Au/TiO₂ catalyst demonstrated high selectivity for dihydrocarvone formation from carvone oxime, with a trans- to this compound ratio of approximately 4.0, outperforming traditional catalysts which often yield complex mixtures researchgate.netresearchgate.net. Studies also explore dendritic ZSM-5 zeolites for the isomerization of limonene-1,2-epoxide (B132270) to dihydrocarvone, achieving high selectivity and utilizing ethyl acetate (B1210297) as a green solvent researchgate.net.

Lewis Acid Catalysis: Lewis acids, such as bismuth triflate (Bi(OTf)₃), have been investigated for the Meinwald rearrangement of limonene oxide to dihydrocarvone. Bismuth triflate proved to be an active catalyst under mild conditions with low loading (1 mol%), offering a more sustainable approach compared to stoichiometric Lewis acids like LiClO₄ royalsocietypublishing.org.

Stereochemical Control: Research is ongoing to fine-tune catalysts to favor specific stereoisomers. For example, gold-catalyzed hydrogenation of carvone can yield trans-dihydrocarvone as the major product, with a trans:cis ratio of 1.8:1, although thermodynamic equilibrium favors the trans isomer at a ratio of 3.7:1 researchgate.net. Understanding kinetic barriers and thermodynamic favorability, such as the formation of this compound from cis-limonene epoxide (ΔG = -15.2 kcal/mol), is crucial for designing efficient synthetic routes .

Advanced Biocatalytic Strategies and Enzyme Engineering for this compound Production

Biocatalysis offers an environmentally friendly and highly selective alternative for dihydrocarvone synthesis, leveraging the specificity of enzymes. Research in this area focuses on identifying novel microorganisms, optimizing enzymatic pathways, and engineering enzymes for enhanced performance.

Microbial Biotransformation: Various microorganisms, including fungi and bacteria, are being explored for the selective biotransformation of carvone or limonene into dihydrocarvone. Fusarium equiseti has demonstrated high selectivity (92–96%) for converting S-(+)-carvone to cis-(-)-dihydrocarvone under optimized conditions (pH 5–6, 28°C, 24 hours) neist.res.in. Similarly, Ganoderma sessile can selectively reduce S-(+)-carvone to cis-(-)-dihydrocarvone with 82.7% yield, offering a safer biocatalytic option as it belongs to non-toxic medicinal mushrooms researchgate.net. Klebsiella sp. has also been utilized for the conversion of limonene to trans-dihydrocarvone researchgate.net.

Enzyme Engineering: Ene-reductases (ERs), a class of enzymes capable of catalyzing the asymmetric reduction of α,β-unsaturated compounds, are of particular interest. Research involves engineering ERs, such as those from Nostoc sp. PCC7120, to improve their activity and cosubstrate preference (e.g., utilizing NADH instead of NADPH), thereby enhancing the efficiency of (R)-carvone reduction to (2R,5R)-dihydrocarvone nih.govacs.orgmdpi.com. Protein engineering strategies, including directed evolution and structural grafting, are employed to enhance enzyme stability and broaden their applicability under industrial conditions acs.org.

Integrated Analytical Platforms for Complex Mixture Analysis in this compound Research

Accurate identification and quantification of this compound, especially within complex natural product mixtures or reaction products, necessitate advanced analytical techniques. Integrated platforms combining multiple spectroscopic and chromatographic methods are crucial for detailed characterization.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is vital for structural elucidation, allowing for the comparison of chemical shifts of characteristic protons and the determination of stereochemistry via coupling constants americanpharmaceuticalreview.com. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for identifying and quantifying dihydrocarvone isomers, utilizing retention indices and fragmentation patterns (e.g., base peak at m/z 83 for cyclohexenone derivatives) to distinguish them neist.res.inresearchgate.netresearchgate.netresearchgate.net. The retention index (RI) gap between cis- and trans-dihydrocarvone (~7 units) is particularly useful for precise GC-MS identification . Other techniques like Fourier Transform Infrared (FTIR) and Near-infrared (NIR) spectroscopy can also aid in detecting adulteration and differentiating samples, though they may not always provide definitive identification of contaminants americanpharmaceuticalreview.com.

Chromatographic Methods: Chiral Gas Chromatography (GC) is essential for separating and quantifying the stereoisomers of dihydrocarvone, providing insights into the enantiomeric and diastereomeric purity of synthesized or extracted samples researchgate.net.

Computational Design of this compound Derivatives with Targeted Chemical and Biological Properties

Computational chemistry plays an increasingly important role in predicting and designing new this compound derivatives with tailored properties. This includes molecular modeling, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations.

Molecular Modeling and QSAR: These methods are used to predict the binding affinities of dihydrocarvone derivatives to biological targets or to understand their interactions within complex systems. For instance, molecular docking studies have been used to evaluate the binding of dihydrocarvone to human peroxiredoxin, suggesting potential active sites semanticscholar.org. QSAR studies can help correlate structural modifications with changes in biological activity, guiding the design of novel compounds with enhanced properties.

DFT Calculations: Density Functional Theory (DFT) is employed to elucidate reaction mechanisms and predict thermodynamic stabilities. For example, DFT calculations have been used to determine the activation energies for the formation of cis- and trans-dihydrocarvone from limonene-1,2-epoxide and to identify rate-determining steps in isomerization pathways researchgate.net. These calculations provide fundamental insights into reaction pathways, aiding in the rational design of catalysts and reaction conditions researchgate.netmdpi.com.

Sustainable Production and Valorization of this compound and Related Monoterpenes

The drive towards sustainable chemistry emphasizes the development of eco-friendly production methods and the efficient valorization of biomass-derived compounds. This compound, often derived from renewable terpenes like limonene, is a prime candidate for such initiatives.

Green Chemistry Principles: Research focuses on applying green chemistry principles, such as the use of renewable feedstocks, atom-economical reactions, and the minimization or elimination of hazardous solvents and waste. The use of heterogeneous catalysts, biocatalysis in aqueous media, and solvent-free downstream processing (e.g., hydrosol production) are key strategies neist.res.indaneshyari.comresearchgate.net. For example, the use of dendritic ZSM-5 zeolites for limonene-1,2-epoxide isomerization, employing ethyl acetate as a green solvent, demonstrates excellent green metrics researchgate.net.

Valorization of Terpenes: Limonene, a readily available byproduct of the citrus industry, serves as a key precursor for dihydrocarvone synthesis through intermediates like limonene oxides royalsocietypublishing.orgwikipedia.orgresearchgate.net. The efficient conversion of limonene and its derivatives into valuable compounds like dihydrocarvone contributes to the valorization of terpene feedstocks within biorefinery concepts. Research also explores the potential of dihydrocarvone derivatives, such as epoxylactones, as monomers for polymer synthesis, further enhancing their value researchgate.net.

Q & A

Q. What spectroscopic methods are most reliable for identifying cis-Dihydrocarvone and distinguishing it from its stereoisomers?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts for characteristic protons, such as the methyl group at δ 1.0–1.2 ppm and the cyclohexanone carbonyl resonance near δ 210 ppm. Stereochemical differentiation (e.g., cis vs. trans) can be achieved via coupling constants in -NMR .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use retention indices and fragmentation patterns (e.g., base peak at m/z 83 for cyclohexenone derivatives) to distinguish cis-Dihydrocarvone from isomers like trans-Dihydrocarvone .

- Reference Databases : Cross-validate spectral data with PubChem (CID: DTXSID301019897) and EPA DSSTox .

Q. How can researchers isolate this compound from natural sources like dill (Anethum graveolens)?

Methodological Answer:

- Steam Distillation : Extract volatile oils from dried dill seeds, followed by fractional distillation to separate monoterpenes.

- Chromatographic Purification : Use silica gel column chromatography with hexane:ethyl acetate (9:1) to isolate cis-Dihydrocarvone (retention factor ~0.3). Confirm purity via thin-layer chromatography (TLC) and GC-MS .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

- Molecular Weight : 152.23 g/mol (PubChem data) .

- Solubility : Lipophilic (soluble in ethanol, acetone; poorly soluble in water). Use polar aprotic solvents for reactions requiring homogeneous conditions.

- Stability : Sensitive to light and oxidation; store under inert gas (N) at 4°C .

Advanced Research Questions

Q. What stereoselective synthesis routes are available for this compound, and how can enantiomeric excess be optimized?

Methodological Answer:

- Catalytic Hydrogenation : Reduce (R)-Carvone using palladium on carbon (Pd/C) under H at 50 psi. Monitor enantiomeric excess via chiral GC or polarimetry .

- Biocatalytic Approaches : Use ene-reductases (e.g., Old Yellow Enzyme) for asymmetric reduction of α,β-unsaturated ketones to achieve >90% ee .

- Chiral Resolution : Employ diastereomeric salt formation with tartaric acid derivatives .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. non-active results)?

Methodological Answer:

- Standardized Assays : Use CLSI/MIC protocols with consistent bacterial strains (e.g., E. coli ATCC 25922) and solvent controls (DMSO ≤1% v/v).

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan, accounting for variables such as purity (>98% by HPLC), solvent effects, and microbial viability assays .

- Mechanistic Studies : Combine bioactivity screens with transcriptomic profiling (RNA-seq) to identify target pathways .

Q. What advanced computational methods are suitable for modeling this compound’s interaction with biological targets (e.g., olfactory receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., human OR1A1) from the Protein Data Bank (PDB). Parameterize force fields for terpenoid interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å). Validate with experimental IC data .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response curves in this compound toxicity studies?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC, Hill slope) using GraphPad Prism. Report 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.

- Reproducibility : Share raw datasets via repositories like Zenodo, adhering to FAIR principles .

Q. How should researchers address variability in chiral purity measurements across laboratories?

Methodological Answer:

- Interlab Calibration : Use certified reference materials (CRMs) from NIST or Sigma-Aldrich.

- Chiral HPLC Protocols : Specify column type (e.g., Chiralpak IB), mobile phase (hexane:isopropanol 95:5), and detection wavelength (220 nm) .

Literature & Resource Guidance

Q. Which databases provide authoritative structural and toxicological data for this compound?

Methodological Answer:

What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions on this compound?

Methodological Answer:

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: “Does cis-Dihydrocarvone modulate GABA receptors in murine models?” .

- PICO Framework : Define Population (e.g., Drosophila melanogaster), Intervention (dietary cis-Dihydrocarvone), Comparison (control diet), and Outcome (olfactory behavior) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.